![molecular formula C16H20N2O4 B303350 3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone](/img/structure/B303350.png)
3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone
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Overview
Description
3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone (commonly known as DABCO-CB) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is a tetrone derivative that has two diethylamino substituents and two cyclobutene rings.
Mechanism of Action
The mechanism of action of DABCO-CB as a catalyst involves the activation of the electrophilic substrate through the formation of a complex with the catalyst. This complex undergoes a series of reactions, including proton transfer, nucleophilic attack, and elimination, leading to the formation of the desired product.
Biochemical and Physiological Effects:
While DABCO-CB has not been extensively studied for its biochemical and physiological effects, it has been shown to be non-toxic and non-carcinogenic. However, further studies are needed to determine its potential effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DABCO-CB as a catalyst is its high catalytic activity and selectivity. Additionally, it is easy to handle and has a long shelf life. However, DABCO-CB is relatively expensive compared to other catalysts and may not be suitable for large-scale reactions.
Future Directions
There are several future directions for the study of DABCO-CB. One potential area of research is the development of new synthetic routes for DABCO-CB and its derivatives. Additionally, further studies are needed to determine the potential applications of DABCO-CB in the field of medicinal chemistry. Finally, the development of new catalytic systems based on DABCO-CB and its derivatives is also an area of interest for future research.
Synthesis Methods
The synthesis of DABCO-CB involves the reaction of cyclobutene-1,2-dione with diethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and oxidation. The final product is obtained after purification through column chromatography.
Scientific Research Applications
DABCO-CB has been extensively studied for its potential applications in organic synthesis. It has been shown to be an effective catalyst for a wide range of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. Additionally, DABCO-CB has been used as a ligand in metal-catalyzed reactions.
properties
Product Name |
3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone |
---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
3-(diethylamino)-4-[2-(diethylamino)-3,4-dioxocyclobuten-1-yl]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H20N2O4/c1-5-17(6-2)11-9(13(19)15(11)21)10-12(16(22)14(10)20)18(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
RCTMUSZXCTZWCZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=O)C1=O)C2=C(C(=O)C2=O)N(CC)CC |
Canonical SMILES |
CCN(CC)C1=C(C(=O)C1=O)C2=C(C(=O)C2=O)N(CC)CC |
Origin of Product |
United States |
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